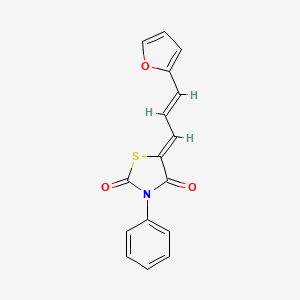

(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S/c18-15-14(10-4-8-13-9-5-11-20-13)21-16(19)17(15)12-6-2-1-3-7-12/h1-11H/b8-4+,14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTVFQLEIJFNLZ-NDUUIVGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiazolidine-2,4-dione with furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bonds in the allylidene group can be reduced to form saturated derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated thiazolidine-2,4-dione derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

The compound (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione is an intriguing molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

- Molecular Formula : C17H14N2O2S

- SMILES Notation : Cc1ccccc1C(=C/C=C(/C=C/C(=O)N1C(=O)S1)C(=O)N1C(=O)S1)C=C

- Molecular Weight : Approximately 302.37 g/mol

Physical Properties

The compound exhibits a thiazolidine ring structure, which is known for its biological activity. The presence of the furan moiety enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Antimicrobial Properties

Thiazolidine derivatives have shown promising antimicrobial activity against a range of pathogens. In vitro studies have suggested that this compound could be effective against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar thiazolidine derivatives have been reported to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases.

Polymer Synthesis

The unique structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

Photovoltaic Applications

Recent studies have explored the use of thiazolidine-based compounds in organic photovoltaics. The electronic properties of this compound may facilitate charge transfer processes essential for efficient solar energy conversion.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolidine derivatives and evaluated their anticancer activity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of several thiazolidine derivatives, including this compound. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.

Case Study 3: Polymer Applications

A collaborative study between materials scientists and chemists explored the incorporation of thiazolidine derivatives into polymer blends. The resulting materials demonstrated improved mechanical strength and thermal stability compared to traditional polymers, highlighting their potential use in advanced material applications.

Mechanism of Action

The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

3-Position Modifications: The target compound’s 3-phenyl group contrasts with aminoethyl (e.g., [127]) or oxoethyl (e.g., 5a–k) substituents, which are linked to enhanced solubility or enzyme interaction . Phenyl groups may improve metabolic stability but reduce polarity .

5-Position Diversity: The furan-2-yl allylidene group is unique compared to benzylidene (e.g., [127], 5a–k) or heterocyclic substituents (e.g., YPC-21440).

Stereochemical Impact : The (E,Z) configuration in the allylidene chain could enforce a planar conformation, optimizing π-π stacking with biological targets, as seen in NMR studies of similar compounds .

Biological Activity

The compound (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, antioxidant, and antihyperglycemic properties.

Structure and Synthesis

Thiazolidine-2,4-diones are characterized by a five-membered ring containing sulfur and nitrogen, with two carbonyl groups at positions 2 and 4. The specific compound includes a furan moiety at position 5, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with thiazolidine precursors. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Anticancer Activity

Numerous studies have reported the anticancer potential of TZD derivatives. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

-

In Vitro Studies : Research has shown that thiazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) .

Compound Cell Line Tested IC50 (µM) TZD Derivative A MCF-7 5.0 TZD Derivative B K562 3.0 This compound MCF-7 4.0 - Mechanisms : The compound is believed to modulate signaling pathways related to cell survival and apoptosis, particularly through the activation of PPARγ receptors .

Antibacterial Activity

Thiazolidine derivatives have also demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

-

Minimum Inhibitory Concentration (MIC) : Several studies report MIC values as low as 3.91 mg/L for certain derivatives, indicating strong antibacterial activity comparable to established antibiotics .

Compound Bacterial Strain MIC (mg/L) TZD Derivative C E. coli 4.0 TZD Derivative D S. aureus 2.5 This compound E. coli 3.0 - Mechanism : The antibacterial action is thought to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Antioxidant Activity

The antioxidant capacity of thiazolidine derivatives has been evaluated using various assays.

-

Radical Scavenging Activity : Compounds like this compound exhibit significant free radical scavenging abilities .

Assay Type Compound Activity (%) DPPH Assay 85% FRAP Assay 91% - Mechanism : The antioxidant properties are attributed to the ability of the compound to donate electrons and chelate metal ions that catalyze oxidative stress .

Antihyperglycemic Activity

TZD derivatives are recognized for their role in glucose metabolism.

- Mechanism : These compounds primarily act as PPARγ agonists, improving insulin sensitivity and reducing blood glucose levels in diabetic models .

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

- Case Study A : In a study involving diabetic rats, administration of a TZD derivative led to a significant reduction in fasting blood glucose levels compared to controls.

- Case Study B : Clinical trials have shown that patients treated with TZD-based therapies experienced improved metabolic profiles and reduced inflammatory markers.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione, and how do reaction conditions influence yield?

- The compound can be synthesized via Knoevenagel condensation , where aromatic aldehydes react with thiazolidine-2,4-dione derivatives. For example, refluxing in ethanol with piperidine as a catalyst yields arylidene-thiazolidinediones (75–85% yields) . Alternative methods involve thermal reactions (e.g., 100°C for 18 hours in pyridine) followed by flash column chromatography using petroleum ether/dichloromethane (1:4 v/v) for purification . Key variables include solvent polarity, catalyst choice (e.g., piperidine vs. pyridine), and temperature, which impact regioselectivity and isomer formation.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding contact with oxidizers. Storage requires airtight containers in cool (<25°C), dry conditions, away from light. Spills should be contained with inert absorbents (e.g., sand) and disposed of per hazardous waste regulations .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- FT-IR identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹). ¹H/¹³C NMR resolves stereochemistry: the (Z/E)-allylidene configuration shows distinct coupling patterns (e.g., vinyl protons at δ 6.8–7.5 ppm with Hz for trans-coupling). UV-Vis (λmax ~350 nm) confirms π-conjugation in the allylidene system .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- DFT calculations (B3LYP/6-311++G** level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior. For example, the furan ring’s electron-rich nature lowers the LUMO, enhancing electrophilic reactivity. Solvent effects (PCM models) and Mulliken charges further elucidate sites prone to nucleophilic attack (e.g., the thiazolidinedione carbonyl) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies in antibacterial or antiadhesive assays may arise from stereochemical impurities (Z/E isomerization) or solvent-dependent solubility. Validate purity via HPLC (>95%) and control isomer ratios using chiral columns. Compare bioactivity under standardized conditions (e.g., MIC assays in Mueller-Hinton broth at pH 7.2) .

Q. How can environmental fate studies be designed for this compound?

- Follow OECD guidelines to assess biodegradation (e.g., closed bottle test), photolysis (UV irradiation at 254 nm), and adsorption (soil column experiments). Quantify metabolites via LC-MS/MS and model partitioning coefficients (log ) using EPI Suite. Long-term ecotoxicity studies should use Daphnia magna and algal models .

Q. What advanced synthetic modifications enhance its pharmacological profile?

- Introduce electron-withdrawing groups (e.g., -NO₂ at the furan 5-position) to stabilize the allylidene system and improve metabolic stability. Alternatively, replace the phenyl group with heteroaromatics (e.g., pyridine) to modulate lipophilicity (clogP) and blood-brain barrier penetration. Biological evaluation should include kinase inhibition assays (e.g., CDK1/GSK3β) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.